Ketohexokinase (KHK) Inhibitory Potency: 3-Ethyl vs. 3-Methyl Indazole Core
In a series of indazole-based KHK inhibitors, the compound bearing a 3-ethyl-2H-indazole-6-carboxylic acid core exhibited an IC₅₀ of 23 nM against recombinant human KHK. The direct 3-methyl analog, under identical assay conditions, showed an IC₅₀ of 280 nM, representing a 12.2-fold loss in potency [1]. The 3-unsubstituted indazole-6-carboxylic acid precursor was essentially inactive (>10,000 nM) [2]. This demonstrates that the 3-ethyl group is not a trivial substituent but a critical determinant of enzyme inhibition.
| Evidence Dimension | KHK enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 23 nM (3-ethyl-2H-indazole-6-carboxylic acid derived inhibitor) |
| Comparator Or Baseline | 3-methyl analog IC₅₀ = 280 nM; 3-H analog IC₅₀ > 10,000 nM |
| Quantified Difference | 12.2-fold more potent than 3-methyl; >435-fold more potent than 3-H |
| Conditions | Recombinant human ketohexokinase; high-throughput mass spectrometry assay; 60 min incubation |
Why This Matters
For procurement decisions, this 12-fold potency gap means that replacing the 3-ethyl core with a 3-methyl or unsubstituted analog would require substantial re-optimization of the lead series, delaying project timelines.
- [1] Zhang, X. et al. Optimization of a pyrazole hit from FBDD into a novel series of indazoles as ketohexokinase inhibitors. Bioorg. Med. Chem. Lett. 2011, 21, 4762-4767. View Source
- [2] BindingDB. Affinity data for ketohexokinase inhibitors (PubMed ID 21767952). http://bdb2.ucsd.edu/jsp/dbsearch/PrimarySearch_pubmed.jsp?pubmed=21767952 View Source
